Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid
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Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the reaction of pyrrole with hydrazine derivatives under specific conditions can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ transition metal catalysts and controlled reaction conditions to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties and potential use in antiviral drugs.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its antiviral and anticancer activities.
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid: Another derivative with similar biological activities.
Pyrrolo[2,1-f][1,2,4]triazine-4(3H)-one: Known for its activity as a tankyrase inhibitor.
Uniqueness
Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid stands out due to its specific structural features that allow for versatile chemical modifications. This versatility makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
Biological Activity
Pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Overview of Biological Activities
Pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Many derivatives have shown promise as anticancer agents by inhibiting key signaling pathways involved in tumor growth.
- Kinase Inhibition : These compounds have been identified as inhibitors of various kinases including VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor), which are critical in cancer progression.
- Antiviral Properties : Certain derivatives have demonstrated efficacy against viral infections, particularly in inhibiting neuraminidase activity related to influenza viruses.
1. Antitumor Activity
A study conducted by Hunt et al. synthesized a series of pyrrolo[2,1-f][1,2,4]triazine derivatives and evaluated their activity against cancer cell lines. Notably, compounds with IC50 values as low as 0.023 µM against VEGFR-2 were reported, indicating potent antitumor potential . The compounds were also tested on human umbilical vein endothelial cells (HUVECs) and DiFi cell lines, showcasing varied cellular responses but overall promising results in inhibiting tumor growth.
2. Kinase Inhibition
The ability of pyrrolo[2,1-f][1,2,4]triazine derivatives to inhibit kinases is particularly noteworthy. For instance:
Compound | Target Kinase | IC50 (µM) |
---|---|---|
1 | EGFR | 0.100 |
2 | VEGFR-2 | 0.066 |
3 | VEGFR-2 | 0.023 |
These findings illustrate the selectivity and potency of these compounds against specific kinases involved in cancer signaling pathways .
3. Antiviral Activity
Recent studies have also highlighted the antiviral potential of pyrrolo[2,1-f][1,2,4]triazine derivatives. A notable compound exhibited a selectivity index of 188 against influenza virus strains, suggesting low cytotoxicity alongside high antiviral efficacy . The mechanism of action appears to involve the inhibition of neuraminidase, a critical enzyme for viral replication.
Case Study 1: Dual Inhibition of HER2 and EGFR
One significant compound developed by Mastalerz et al. was noted for its dual inhibitory action on HER2 and EGFR with IC50 values of 0.01 µM and 0.006 µM respectively. This compound demonstrated substantial tumor growth inhibition in xenograft models when administered both subcutaneously and orally . Such findings underscore the therapeutic potential of pyrrolo[2,1-f][1,2,4]triazine derivatives in treating aggressive cancers.
Case Study 2: PI3K Pathway Inhibition
Research has indicated that certain pyrrolo[2,1-f][1,2,4]triazine compounds can inhibit the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is often dysregulated in various cancers; thus, these compounds are being explored for their potential in developing new anticancer therapies targeting PI3K-related diseases .
Properties
Molecular Formula |
C7H5N3O2 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-4-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-5-2-1-3-10(5)9-4-8-6/h1-4H,(H,11,12) |
InChI Key |
FBFQIMOHGAFGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC=N2)C(=O)O |
Origin of Product |
United States |
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